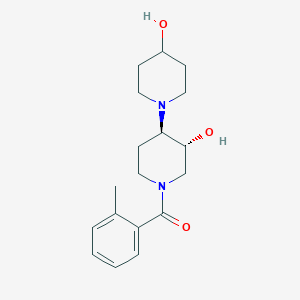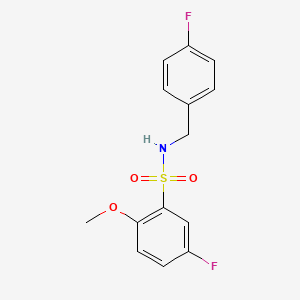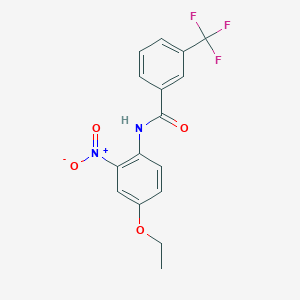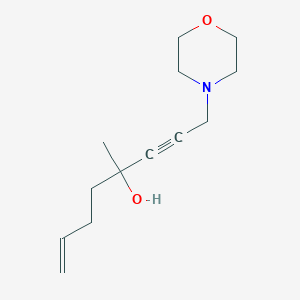![molecular formula C21H22N4O2 B5198225 N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide](/img/structure/B5198225.png)
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, commonly known as JP-8, is a potent and selective inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. JP-8 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mécanisme D'action
JP-8 exerts its pharmacological effects by selectively inhibiting the activity of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide isoforms. N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide is involved in various cellular signaling pathways, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and diabetes. JP-8 inhibits N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide by binding to the ATP-binding site of the enzyme and preventing its activation.
Biochemical and Physiological Effects
JP-8 has been shown to have various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. JP-8 also improves insulin sensitivity and glucose uptake in diabetic animal models by activating the AMP-activated protein kinase (AMPK) pathway. Additionally, JP-8 has been shown to have cardioprotective effects by reducing myocardial infarct size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
JP-8 has several advantages for laboratory experiments. It is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide, making it a valuable tool for studying the role of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide in various cellular processes. JP-8 is also relatively stable and easy to synthesize, making it readily available for laboratory use. However, JP-8 has some limitations, including its potential toxicity and off-target effects. Careful dose-response studies and toxicity assessments are necessary to ensure the safety and reliability of JP-8 in laboratory experiments.
Orientations Futures
JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some future directions for JP-8 research include:
1. Clinical trials to evaluate the safety and efficacy of JP-8 in cancer patients.
2. Studies to investigate the potential use of JP-8 in combination with other anticancer agents.
3. Investigations into the mechanisms underlying the cardioprotective effects of JP-8.
4. Studies to explore the potential use of JP-8 in other diseases, such as neurodegenerative disorders.
5. Development of more potent and selective N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide inhibitors based on the structure of JP-8.
Conclusion
JP-8 is a potent and selective inhibitor of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide with potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular diseases. Its mechanism of action involves binding to the ATP-binding site of N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-methylbenzamide and preventing its activation. JP-8 has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of JP-8 involves several steps, including the condensation of 2-methylbenzoic acid with 2-aminobenzamide, followed by the reaction with 1H-imidazole-1-carboxylic acid and N,N'-dicyclohexylcarbodiimide (DCC) to obtain the intermediate compound. The intermediate is then treated with propylamine and trifluoroacetic acid to yield the final product, JP-8.
Applications De Recherche Scientifique
JP-8 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. JP-8 has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models, making it a potential candidate for the treatment of diabetes. Additionally, JP-8 has been shown to have cardioprotective effects in animal models of myocardial infarction and heart failure.
Propriétés
IUPAC Name |
N-[2-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-16-7-2-3-8-17(16)21(27)24-19-10-5-4-9-18(19)20(26)23-11-6-13-25-14-12-22-15-25/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNXIJRJYPSXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-{[1-(4-chlorophenyl)-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5198145.png)
![4-[(5-iodo-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5198149.png)


![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5198196.png)
![2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5198198.png)
![5,7-dinitro-N-[3-(trifluoromethyl)phenyl]-2,1,3-benzoxadiazol-4-amine](/img/structure/B5198202.png)



![2-[(3-methoxyphenoxy)methyl]-N-(4-methylbenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5198238.png)
![N-(2,4-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5198242.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide](/img/structure/B5198252.png)